

# Pharmacokinetic Parameters of Vidofludimus Calcium (IMU-838)

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## Compound Focus: Vidofludimus

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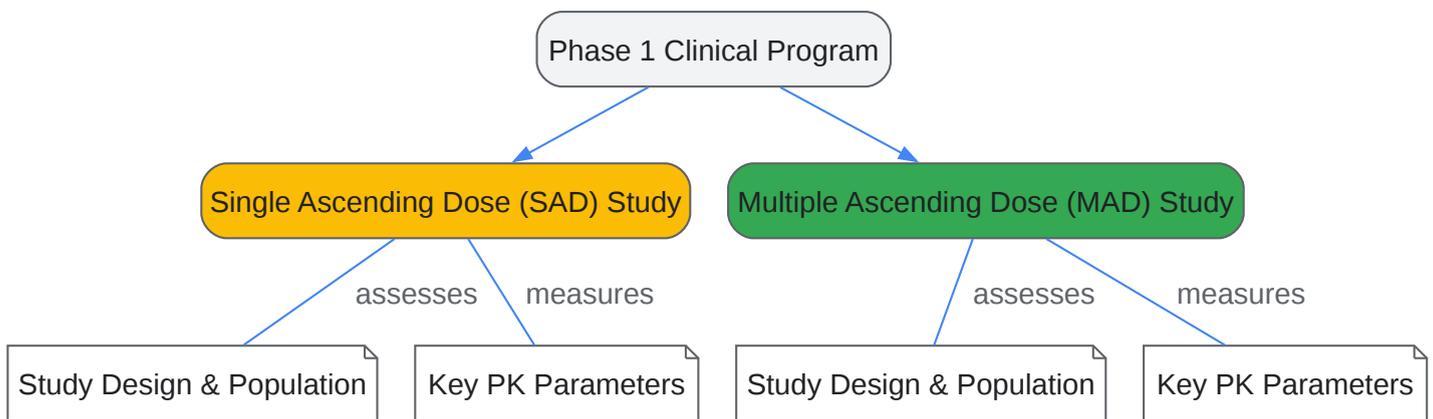
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Parameter	Single Ascending Dose (SAD) Study [1]	Multiple Ascending Dose (MAD) Study [1]
Dose Range Studied	10 mg to 40 mg (fasted), 10 mg (fed) [1]	30 mg to 50 mg, once daily [1]
Half-Life ( $t_{1/2}$ )	Information not specified in SAD results	Approximately 30 hours (geometric mean, at steady-state) [1]
Time to Steady State	Not applicable	6 to 8 days [1]
Accumulation Factor	Not applicable	Approximately 2 [1]
Food Effect	No clinically relevant impact on pharmacokinetics [1]	Not assessed in MAD study [1]
Dose Proportionality	Yes [1]	Yes [1]
Urinary Excretion	Low [2]	Information not specified in MAD results

## Experimental Protocols for Key Pharmacokinetic Studies

The core quantitative data was established in two phase 1 studies. The following diagram outlines the overall workflow and key parameters investigated.



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*Phase 1 PK study workflow and key parameters.*

### Study 1: Single Ascending Dose (SAD) & Food Effect

This study evaluated the initial safety, tolerability, and single-dose PK of IMU-838, including the effect of food on its absorption [1].

- **Study Design:** An open-label, partial parallel-group study [1].
- **Population:** 12 healthy male subjects [1].
- **Dosing & Groups:**
  - **Fasted Cohorts:** Subjects received single oral doses of 10 mg, 20 mg, and 40 mg under fasting conditions [1].
  - **Fed Cohort:** A separate group received a single 10 mg dose under fed conditions to assess the food effect [1].
- **Methodology:**

- **Bioanalysis:** Plasma and urine samples were collected at predetermined time points. Concentrations of IMU-838 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2].
- **PK Analysis:** Non-compartmental analysis was used to calculate standard PK parameters, including maximum plasma concentration ( $C_{max}$ ), area under the curve (AUC), and half-life ( $t_{1/2}$ ) [2].

## Study 2: Multiple Ascending Dose (MAD)

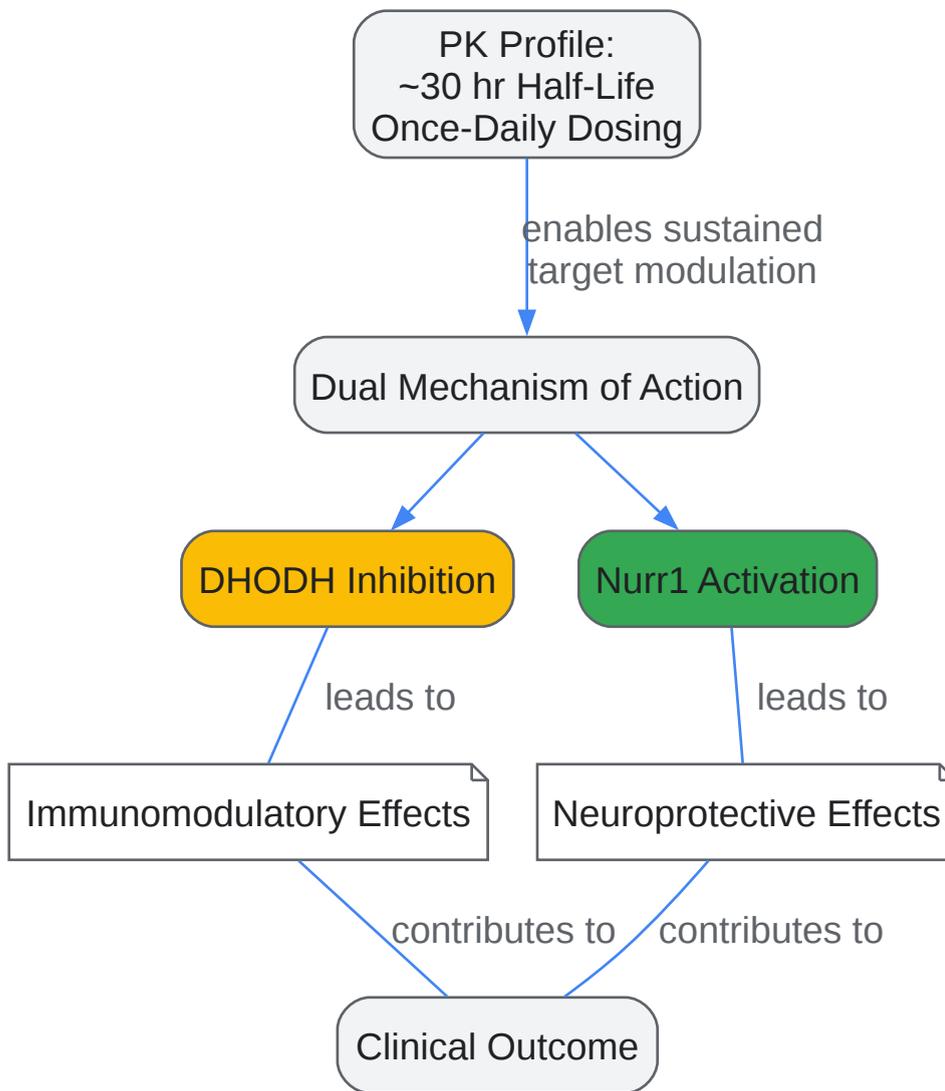
This study investigated the safety, tolerability, and PK of IMU-838 after repeated daily dosing [1].

- **Study Design:** A double-blind, placebo-controlled, parallel-group study [1].
- **Population:** 52 healthy male subjects [1].
- **Dosing & Groups:** Subjects were randomized to receive multiple oral doses of 30 mg, 40 mg, or 50 mg of IMU-838 or a matching placebo, administered once daily [1].
- **Methodology:**
  - **Bioanalysis:** As in the SAD study, blood samples were collected serially, and drug concentrations were measured using LC-MS/MS [2].
  - **PK Analysis:** PK parameters were calculated at steady-state to determine accumulation, dose proportionality, and the effective half-life [1] [2].

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## Dual Mechanism of Action Underlying Pharmacokinetic-Pharmacodynamic Relationship

**Vidofludimus** calcium has a dual mechanism of action, which is linked to its pharmacokinetic profile. Achieving steady-state concentrations with once-daily dosing enables sustained modulation of these targets [3] [4].



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Relationship between PK profile, dual MoA, and clinical effects.

- **Dihydroorotate Dehydrogenase (DHODH) Inhibition:** As a potent and selective inhibitor of the human mitochondrial enzyme DHODH, **vidofludimus** calcium blocks the *de novo* pyrimidine biosynthesis pathway [1] [3]. This primarily affects rapidly proliferating and activated lymphocytes (T-cells and B-cells), inducing metabolic stress and apoptosis, thereby providing an **immunomodulatory** effect [3]. It is noted to be more potent in inhibiting human DHODH than teriflunomide, another DHODH inhibitor used in MS [5].
- **Nuclear Receptor-related 1 (Nurr1) Activation:** The drug also acts as an activator of the Nurr1 pathway, a transcription factor implicated in neuroprotection [3] [4]. This activation is believed to

reduce the production of pro-inflammatory cytokines and neurotoxic agents from microglia and astrocytes, while also promoting neuronal survival and differentiation [3]. This mechanism is thought to underpin the signals of **reduced disability progression** observed in clinical trials for progressive MS [4] [6].

The consistent **~30-hour half-life** and favorable safety profile established in these phase 1 studies have supported the advancement of **vidofludimus** calcium into later-stage clinical trials for multiple sclerosis and other inflammatory diseases [1] [4].

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## References

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